

Application Note: In Vitro Evaluation of CCT241161 in Melanoma Cell Models

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Compound Focus: CCT241161

Cat. No.: S548106

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Compound Overview

CCT241161 is an orally active small molecule inhibitor characterized as a **pan-RAF inhibitor** that also demonstrates significant activity against **SRC-family kinases (SFKs)**. Its primary mechanism of action involves allosteric inhibition of RAF isoforms (BRAF, CRAF) and SFKs, which enables it to suppress the MAPK pathway without inducing the paradoxical activation commonly associated with first-generation BRAF inhibitors. This makes it particularly valuable for studying both treatment-naïve and drug-resistant melanoma models. [1] [2]

The key feature of **CCT241161** is its **paradox-breaking** property; unlike vemurafenib, it does not activate ERK signaling in RAS mutant cells. Furthermore, its dual targeting capability addresses common resistance mechanisms mediated through RTK/SFK signaling or mutant NRAS, making it a promising compound for overcoming resistance to BRAF and BRAF/MEK inhibitor combinations. [1] [2]

Biochemical and Cellular Profiling

Target Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **CCT241161** against key kinase targets:

Table 1: In vitro kinase inhibition profile of **CCT241161** [3] [4]

Target Kinase	IC ₅₀ Value	Biological Significance
LCK	3 nM	SRC-family kinase, implicated in immune regulation and resistance
CRAF	6 nM	Key RAF isoform in NRAS mutant and resistant melanomas
SRC	10 nM	SRC-family kinase, frequently activated in resistance
V600E-BRAF	15 nM	Most common oncogenic BRAF mutation in melanoma
BRAF	30 nM	Wild-type BRAF inhibition

Anti-proliferative Activity in Melanoma Cells

CCT241161 demonstrates potent anti-proliferative effects across various melanoma cell models, as detailed in the table below:

Table 2: Cellular activity of **CCT241161** in melanoma models [3]

Cell Line / Model	Mutation Context	Experimental Readout	Key Findings
A-375 cells	BRAF V600E mutant	Cell viability (72 hr)	IC ₅₀ = 10 nM
WM266.4 cells	BRAF mutant	Western Blot (24 hr)	Inhibition of MEK and ERK at 1-100 nM
D04 cells	NRAS mutant	Cell proliferation	Growth inhibition at 0.1-100 µM
Patient #2 cells	PLX4720-resistant	Western Blot (4 hr)	Inhibition of MEK, ERK, and SRC at 1 µM
A375/R xenograft	PLX4720-resistant	In vivo tumor growth (7 days)	Tumor regression at 10-20 mg/kg (oral gavage)

Detailed Experimental Protocols

Compound Preparation and Storage

Stock Solution Preparation:

- Dissolve **CCT241161** in **DMSO** at a recommended stock concentration of **10-100 mM**.
- **Sonication** is recommended to ensure complete dissolution when preparing concentrated stock solutions. [4]
- Aliquot and store at **-80°C** for long-term storage (6 months) or **-20°C** for short-term storage (3 years for powder, 1 month for solution). [3] [4]

Working Solution Preparation:

- Prepare fresh working dilutions in culture medium immediately before use.
- Final DMSO concentration in cell culture should typically not exceed 0.1-0.5% to maintain cell viability.

Cell Culture and Maintenance

Recommended Melanoma Cell Lines:

- **BRAF V600E mutant lines:** A-375, WM266.4 [3]
- **NRAS mutant lines:** D04 [3]
- **BRAF inhibitor-resistant lines:** PLX4720-resistant A375 (A375/R) [1]

General Cell Culture Conditions:

- Culture cells in appropriate medium (DMEM or RPMI-1640) supplemented with **10% FBS** and **1% penicillin-streptomycin**. [5]
- Maintain in a humidified incubator at **37°C with 5% CO₂**. [5]
- For adherence to rigorous experimental practice, perform routine mycoplasma testing and cell line authentication.

Treatment Protocols for Key Assays

Protocol 1: Pathway Inhibition Analysis (Western Blot)

This protocol assesses the effect of **CCT241161** on MAPK pathway signaling components.

- **Cell Seeding:** Seed melanoma cells (e.g., WM266.4) in 6-well plates at an appropriate density (e.g., $2-3 \times 10^5$ cells/well) and allow to adhere overnight. [3]
- **Compound Treatment:** Treat cells with **CCT241161** across a concentration range of **1-100 nM** for **24 hours**. Include a DMSO vehicle control. [3]
- **Cell Lysis:** Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Western Blot Analysis:** Resolve proteins by SDS-PAGE and transfer to membranes. Probe for:
 - **Phospho-ERK** and **Total ERK**
 - **Phospho-MEK** and **Total MEK**
 - **Phospho-SRC** (Tyr416) and **Total SRC**
 - **GAPDH** or **β -actin** as loading controls
- **Expected Results:** Dose-dependent decrease in phospho-MEK and phospho-ERK in BRAF mutant cells; additional inhibition of phospho-SRC in resistant models. [1] [2]

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the anti-proliferative effects of **CCT241161**.

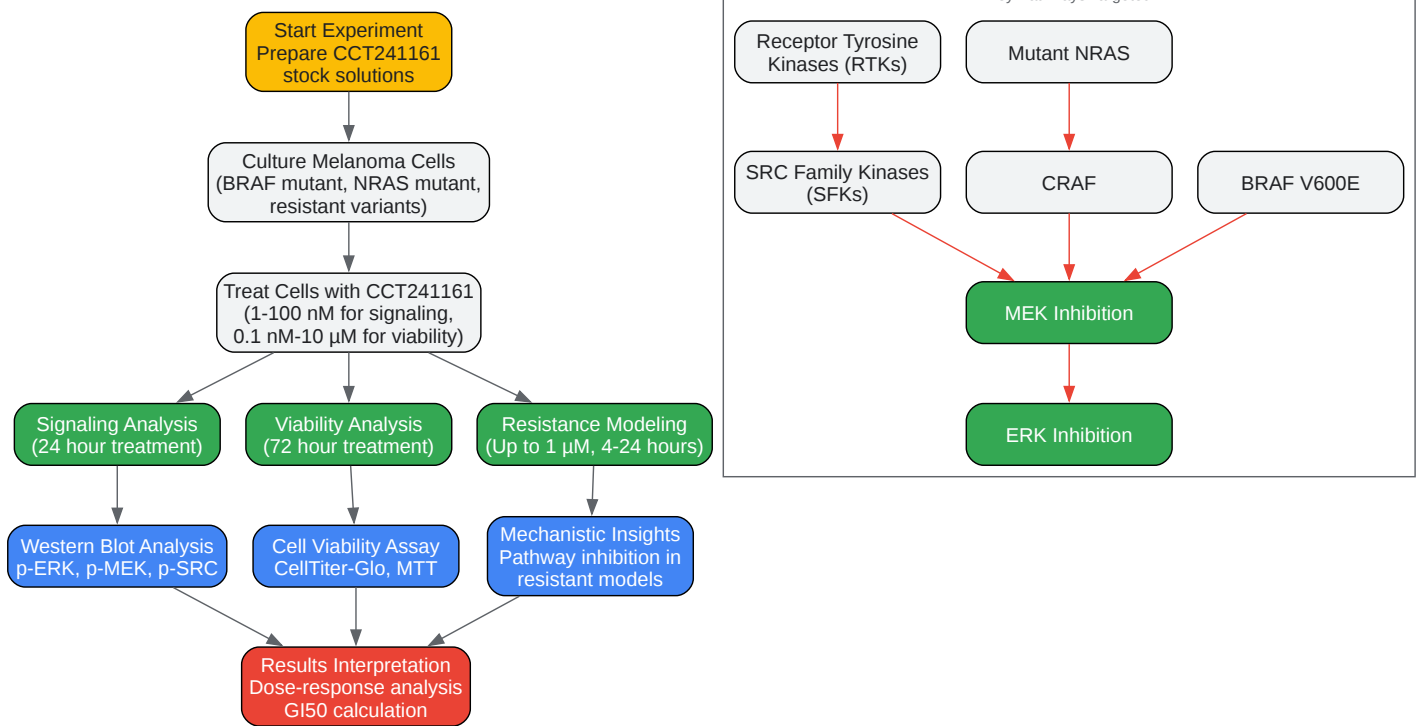
- **Cell Seeding:** Seed melanoma cells (e.g., A-375) in 96-well plates at optimal density for 72-hour growth (e.g., $1-3 \times 10^3$ cells/well). [3]
- **Compound Treatment:** The next day, treat cells with **CCT241161** across a concentration range (e.g., 0.1 nM to 10 μ M) in triplicate. Include vehicle and positive controls.
- **Incubation:** Incubate cells for **72 hours** under standard culture conditions.
- **Viability Assessment:** Measure cell viability using CellTiter-Glo luminescent assay or MTT assay according to manufacturer instructions.
- **Data Analysis:** Calculate % viability relative to vehicle control and determine **GI₅₀** values using non-linear regression. Expected GI₅₀ for A-375 cells is approximately **10 nM**. [3]

Protocol 3: Resistance Modeling

This protocol evaluates efficacy in BRAF inhibitor-resistant settings.

- **Model Selection:** Utilize naturally resistant models (NRAS mutant, e.g., D04) or acquired resistance models (e.g., PLX4720-resistant A375 cells). [1] [3]
- **Compound Treatment:** Treat resistant cells with **CCT241161** at concentrations up to **1 μ M** for 4-24 hours for signaling studies or 72 hours for viability. [3]
- **Assessment:** Evaluate pathway inhibition (as in Protocol 1) or anti-proliferative effects (as in Protocol 2).
- **Expected Results:** Significant inhibition of MEK/ERK signaling and cell growth in both BRAF and NRAS mutant melanomas, including those resistant to vemurafenib/PLX4720. [1]

The following diagram illustrates the experimental workflow and key pathways affected by **CCT241161** treatment:



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Mechanism of Action and Signaling Pathways

CCT241161 exerts its effects through two complementary mechanisms:

- **RAF Kinase Inhibition:** As a pan-RAF inhibitor, **CCT241161** targets multiple RAF isoforms including BRAF, BRAF V600E, and CRAF. Unlike first-generation RAF inhibitors (vemurafenib, dabrafenib), it belongs to the **α C-HELIX-IN inhibitor** class, which allows it to effectively inhibit dimeric RAF forms commonly associated with resistance. [6]
- **SRC-Family Kinase Inhibition:** By simultaneously inhibiting SFKs (SRC, LCK), **CCT241161** blocks alternative resistance pathways activated through receptor tyrosine kinase (RTK) signaling. This dual targeting prevents the MEK/ERK pathway reactivation that often limits the efficacy of selective BRAF inhibitors. [1] [2]

The compound effectively suppresses MEK/ERK signaling in both BRAF mutant and NRAS mutant melanoma cells, while avoiding the paradoxical pathway activation in RAS mutant cells that plagues first-generation BRAF inhibitors. [1] [2]

Technical Considerations and Troubleshooting

- **Dose Optimization:** Initial experiments should include a broad concentration range (0.1 nM to 10 μ M) to establish appropriate dose-response curves for specific cell models.
- **Resistance Models:** For studies focusing on resistance mechanisms, consider developing isogenic resistant cell lines through chronic exposure to BRAF inhibitors or utilizing patient-derived resistant lines. [7]
- **Combination Studies:** **CCT241161** may be combined with MEK inhibitors for enhanced pathway suppression, though its dual RAF/SRC targeting often provides comprehensive single-agent activity.
- **Control Compounds:** Include first-generation BRAF inhibitors (vemurafenib, dabrafenib) as comparators to demonstrate the superior activity of **CCT241161** in resistant settings.

Conclusion

CCT241161 represents a valuable tool compound for investigating RAF-dependent signaling in melanoma and overcoming resistance to first-generation BRAF inhibitors. The protocols outlined herein provide a

framework for comprehensive in vitro characterization of its effects on melanoma cell signaling, proliferation, and drug resistance mechanisms.

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